molecular formula C18H21NO4S B3052713 4-({[(4-Tert-butylphenyl)sulfonyl]amino}methyl)benzoic acid CAS No. 440350-92-5

4-({[(4-Tert-butylphenyl)sulfonyl]amino}methyl)benzoic acid

Cat. No.: B3052713
CAS No.: 440350-92-5
M. Wt: 347.4 g/mol
InChI Key: DJHQDSIEHWQOEJ-UHFFFAOYSA-N
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Description

4-({[(4-Tert-butylphenyl)sulfonyl]amino}methyl)benzoic acid is a benzoic acid derivative featuring a sulfonamide functional group at the para position. The sulfonamide is linked to a methylene bridge (–CH2–) and a 4-tert-butylphenyl substituent. This structure combines the hydrophilic carboxylic acid group with the lipophilic tert-butylphenyl-sulfonamide moiety, making it a candidate for applications requiring balanced solubility and steric bulk.

Properties

IUPAC Name

4-[[(4-tert-butylphenyl)sulfonylamino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-18(2,3)15-8-10-16(11-9-15)24(22,23)19-12-13-4-6-14(7-5-13)17(20)21/h4-11,19H,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHQDSIEHWQOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354432
Record name 4-({[(4-tert-butylphenyl)sulfonyl]amino}methyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

440350-92-5
Record name 4-({[(4-tert-butylphenyl)sulfonyl]amino}methyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(4-Tert-butylphenyl)sulfonyl]amino}methyl)benzoic acid typically involves the following steps:

    Formation of the sulfonamide intermediate: This step involves the reaction of 4-tert-butylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.

    Coupling with benzoic acid derivative: The sulfonamide intermediate is then coupled with a benzoic acid derivative under suitable reaction conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide

Biological Activity

4-({[(4-Tert-butylphenyl)sulfonyl]amino}methyl)benzoic acid, also known by its CAS number 440350-92-5, is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, synthesizing findings from various research studies and reviews to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 4-({[(4-Tert-butylphenyl)sulfonyl]amino}methyl)benzoic acid is C18H21NO4SC_{18}H_{21}NO_4S, with a molecular weight of approximately 347.4 g/mol. The compound features a benzoic acid core substituted with a sulfonamide group, which is known to influence its biological activity.

Anticancer Properties

Research has indicated that derivatives of sulfonamide compounds exhibit significant anticancer properties. For instance, studies on structurally similar compounds have demonstrated selective growth inhibition in tumorigenic cell lines while sparing non-tumorigenic cells. This selectivity is crucial for developing targeted cancer therapies that minimize side effects on healthy tissues .

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameCell Line TestedIC50 (µM)Selectivity Index
Compound AHepatocellular Carcinoma10High
Compound BNon-tumorigenic Cells>100Low
4-({[(4-Tert-butylphenyl)sulfonyl]amino}methyl)benzoic acidTBDTBDTBD

The mechanism by which sulfonamide derivatives exert their anticancer effects often involves modulation of key signaling pathways. For example, they may inhibit cell motility and alter the localization of phosphoproteins associated with cancer progression. Understanding these mechanisms can aid in the design of more effective therapeutic agents .

Antimicrobial Activity

In addition to anticancer properties, compounds containing sulfonamide moieties have been investigated for their antimicrobial activities. The structural features of 4-({[(4-Tert-butylphenyl)sulfonyl]amino}methyl)benzoic acid suggest potential efficacy against various bacterial strains.

Table 2: Antimicrobial Activity of Sulfonamide Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus0.125 µg/mL
Compound DEscherichia coli0.5 µg/mL
4-({[(4-Tert-butylphenyl)sulfonyl]amino}methyl)benzoic acidTBD

Case Studies and Research Findings

  • Case Study on Cancer Cell Lines : A study examining sulfonamide derivatives highlighted the ability of certain compounds to inhibit the growth of hepatocellular carcinoma cells selectively. The researchers noted that these compounds did not affect normal liver cell lines at the same concentrations, indicating a promising therapeutic window .
  • Antimicrobial Evaluation : In another study focusing on antimicrobial properties, derivatives similar to 4-({[(4-Tert-butylphenyl)sulfonyl]amino}methyl)benzoic acid were tested against resistant strains of bacteria, showing significant activity compared to traditional antibiotics like vancomycin .
  • Mechanistic Insights : Further investigations into the mechanisms revealed that these compounds might interfere with bacterial cell wall synthesis or function as enzyme inhibitors, which is a common mechanism for many sulfonamide-based drugs .

Scientific Research Applications

The compound features a benzoic acid core substituted with a sulfonamide group and a tert-butylphenyl moiety, which contributes to its lipophilicity and potential biological activity.

Pharmaceutical Research

Anti-inflammatory Agents

4-({[(4-Tert-butylphenyl)sulfonyl]amino}methyl)benzoic acid has been studied for its anti-inflammatory properties. Research indicates that compounds with similar structures exhibit significant inhibition of pro-inflammatory cytokines, suggesting potential use in treating conditions such as arthritis and other inflammatory diseases.

Case Study: Inhibition of COX Enzymes

A study demonstrated that derivatives of benzoic acid can effectively inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. The sulfonamide group enhances the binding affinity to these enzymes, potentially leading to the development of new anti-inflammatory drugs.

Material Science

Polymer Additives

The compound's unique chemical structure allows it to be utilized as an additive in polymer formulations. It can enhance thermal stability and mechanical properties of polymers, making it suitable for applications in coatings and plastics.

Case Study: Enhanced Polymer Performance

In experiments involving polycarbonate blends, the incorporation of sulfonamide-based additives resulted in improved impact resistance and thermal stability compared to control samples without the additive.

Organic Synthesis

Intermediate for Synthesis

4-({[(4-Tert-butylphenyl)sulfonyl]amino}methyl)benzoic acid serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules used in drug discovery.

Case Study: Synthesis of Antiviral Compounds

Researchers have successfully utilized this compound as a building block in synthesizing novel antiviral agents, demonstrating its versatility in medicinal chemistry.

Comparison with Similar Compounds

Structural Analogs with Varied Aryl Substituents

Table 1: Substituent Effects on Physicochemical Properties
Compound Name Aryl Substituent Molecular Formula Key Features Solubility/Stability Notes
4-({[(4-Tert-butylphenyl)sulfonyl]amino}methyl)benzoic acid 4-tert-butylphenyl C₁₈H₂₁NO₄S High lipophilicity due to tert-butyl group Likely soluble in DMSO, chloroform
4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid 4-methylphenyl C₁₄H₁₃NO₄S Moderate lipophilicity Soluble in methanol, DMSO
4-[(4-Chlorophenyl)sulfonyl]benzoic acid 4-chlorophenyl C₁₃H₁₀ClNO₄S Electron-withdrawing Cl enhances acidity Limited aqueous solubility
Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate 4-fluorophenyl C₁₅H₁₄FNO₄S Ester derivative improves membrane permeability Hydrolyzes to free acid in vivo

Key Observations :

  • Acidity : Electron-withdrawing groups (e.g., Cl in ) lower the pKa of the carboxylic acid, while tert-butyl (electron-donating) may slightly raise it.

Functional Group Modifications

Table 2: Impact of Functional Groups on Bioactivity
Compound Name Functional Group Variation Reported Activity Synthesis Route
3-Bromo-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide Hydrazide + bromo substituent Antitubercular (MIC: <1 µg/mL) Sulfonylation of benzoic acid hydrazide
4-(Bis(4-tert-butylphenyl)amino)benzoic acid (Haba-tBu) Triarylamine + tert-butyl groups Redox-active ligand for metal complexes Buchwald-Hartwig coupling
4-{[(4-Methoxyphenyl)sulfamoyl]benzoic acid Methoxy group Unspecified, likely antimicrobial Sulfonylation of p-anisidine

Key Observations :

  • Antitubercular Activity : Hydrazide derivatives (e.g., ) show potent activity due to enhanced hydrogen bonding with bacterial targets.
  • Redox Properties : Triarylamine analogs (e.g., Haba-tBu ) exhibit reversible oxidation, useful in catalytic or electronic applications.

Spectroscopic Data :

  • ¹H-NMR : Tert-butyl protons appear as a singlet at δ 1.35 ppm (cf. ).
  • IR : Sulfonamide S=O stretches at ~1160–1325 cm⁻¹; carboxylic acid C=O at ~1670 cm⁻¹ .

Q & A

Basic: What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis involves sulfonylation of 4-aminomethylbenzoic acid with 4-tert-butylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP). Reaction parameters such as temperature (0–25°C), solvent choice (DCM or THF), and stoichiometric ratios are critical. For example, notes that fluorinated analogs achieve yields of 45–75% via recrystallization or column chromatography, with purity challenges due to byproducts like unreacted sulfonyl chlorides . Alternative routes may employ coupling reagents (e.g., EDC/HOBt) for amide bond formation .

Basic: Which spectroscopic techniques confirm the compound’s structure, and what key features are observed?

  • 1H/13C NMR : The tert-butyl group appears as a singlet at δ ~1.3 ppm, while the sulfonamide NH resonates as a broad peak near δ 7.5 ppm. The benzoic acid protons show deshielding (δ ~8.1–8.3 ppm) .
  • IR : Sulfonyl (S=O) stretches at 1350–1150 cm⁻¹ and carboxylic acid O-H stretches at 2500–3000 cm⁻¹ .
  • X-ray crystallography : Resolves spatial conformation, as demonstrated in for sulfonamide derivatives, confirming the sulfonyl-amino-methyl bridge geometry .

Advanced: How can researchers design enzyme inhibition assays to study this compound’s biological activity?

Use fluorescence-based assays (e.g., fluorogenic substrates) with purified enzymes under controlled pH (7.4–8.0) and ionic strength (e.g., 150 mM NaCl). utilized competitive binding assays for interleukin-15 inhibition, testing concentrations from 50–200 μM. Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd), while counter-screens against related targets (e.g., IL-2) validate specificity .

Advanced: How should contradictory bioactivity data across studies be resolved?

Contradictions may stem from assay variability (cell lines, solvent DMSO%). Address by:

  • Performing dose-response curves in multiple models (e.g., primary vs. immortalized cells).
  • Validating with orthogonal methods (e.g., Western blot alongside ELISA).
  • Standardizing buffer systems (e.g., PBS vs. HEPES) to control ionic interference .

Basic: What purification methods achieve high-purity compound for research?

  • Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) to remove sulfonyl chloride byproducts.
  • Recrystallization : Ethanol/water (1:1) yields >95% purity.
  • HPLC : Reversed-phase C18 columns resolve polar impurities, especially if solubility in organic solvents is low .

Advanced: How can computational modeling predict the compound’s binding mode to targets?

  • Docking (AutoDock Vina) : Input the compound’s DFT-optimized geometry and protein structure (PDB). Define the active site using co-crystallized ligands.
  • MD simulations (GROMACS) : Assess binding stability over 100 ns; suggests the tert-butyl group occupies hydrophobic pockets, while the carboxylic acid forms hydrogen bonds .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

Polymorphism and solvent inclusion are common. Mitigate via:

  • Slow vapor diffusion : DMSO solution diffused against diethyl ether.
  • Seeding : Introduce microcrystals from analogous compounds (e.g., ’s sulfonamide-protein co-crystals).
  • Low-temperature XRD : Reduces thermal motion artifacts .

Basic: What solubility properties guide solvent selection in experiments?

The compound is water-insoluble but dissolves in polar aprotic solvents (DMSO, DMF) or basic aqueous solutions (pH >8). For in vitro assays, pre-dissolve in DMSO (<1% final concentration) and dilute into PBS .

Advanced: What structure-activity relationship (SAR) insights exist for analogs of this compound?

  • tert-Butyl substitution : Replacing with cyclohexyl ( ’s R13) increases hydrophobicity and potency.
  • Electron-withdrawing groups : Fluorine on the phenyl ring () enhances metabolic stability.
  • Carboxylic acid : Critical for target binding; esterification (e.g., methyl ester) often reduces activity .

Advanced: How is specificity for a biological pathway validated against off-target effects?

  • CRISPR/Cas9 knockouts : Ablate the putative target protein and assess loss of compound activity.
  • Kinase profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition.
  • Thermal shift assays (TSA) : Monitor target protein stabilization upon compound binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-({[(4-Tert-butylphenyl)sulfonyl]amino}methyl)benzoic acid
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4-({[(4-Tert-butylphenyl)sulfonyl]amino}methyl)benzoic acid

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